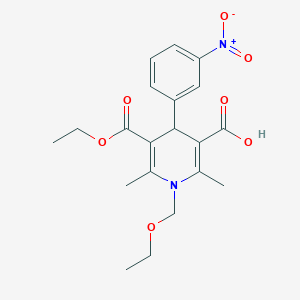
Methyl 5-(2-phenylethynyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-phenylethynyl)nicotinate: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenylethynyl group attached to the nicotinic acid moiety, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-phenylethynyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and phenylacetylene as the primary starting materials.
Coupling Reaction: The phenylethynyl group is introduced to the nicotinic acid through a coupling reaction, often facilitated by a palladium catalyst in the presence of a base.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(2-phenylethynyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 5-(2-phenylethynyl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of nicotinic acid derivatives with biological systems. It can serve as a probe to investigate the binding and activity of nicotinic acid receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on metabolic pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-phenylethynyl)nicotinate involves its interaction with specific molecular targets. The phenylethynyl group and the nicotinic acid moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its application, such as its use in biological or medicinal research.
Comparación Con Compuestos Similares
Nicotinic Acid Methyl Ester: A simpler derivative without the phenylethynyl group.
Phenylethynyl Benzoic Acid Methyl Ester: A similar compound with a benzoic acid moiety instead of nicotinic acid.
Phenylethynyl Pyridine Derivatives: Compounds with similar structures but different functional groups or substitutions.
Uniqueness: Methyl 5-(2-phenylethynyl)nicotinate is unique due to the combination of the phenylethynyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
methyl 5-(2-phenylethynyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-9-13(10-16-11-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 |
Clave InChI |
VQOVJFSLWUFHAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8704570.png)

![1,3,4-Thiadiazole-2-ethanol, beta-amino-beta-methyl-5-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-, (betaS)-](/img/structure/B8704588.png)


![Ethyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8704610.png)
![3-Methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B8704614.png)

![2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one](/img/structure/B8704622.png)

![N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)

![9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B8704670.png)
